Etodesnitazene

Description

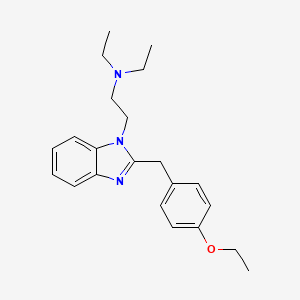

Structure

3D Structure

Properties

CAS No. |

14030-76-3 |

|---|---|

Molecular Formula |

C22H29N3O |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine |

InChI |

InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3 |

InChI Key |

BMLPNUNXHUGDOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Etodesnitazene's Mechanism of Action at Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodesnitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest due to its high affinity and efficacy at the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanism of action of this compound at the MOR, synthesizing available preclinical data. It details the binding characteristics, functional activity, and downstream signaling pathways initiated by this compound binding. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction to this compound

This compound is a member of the nitazene (B13437292) class of synthetic opioids, which were first synthesized in the 1950s.[1] Structurally distinct from fentanyl and morphine, nitazenes have been identified as potent agonists at the mu-opioid receptor.[2][3] this compound, specifically, is the desnitro analog of etonitazene, another highly potent opioid.[1] The emergence of this compound and other nitazenes in illicit drug markets has underscored the need for a thorough understanding of their pharmacological profiles to inform public health responses and the development of potential therapeutics.[4][5] In vitro studies have confirmed that this compound is an active opioid agonist.[6][7]

Interaction with the Mu-Opioid Receptor (MOR)

The primary mechanism of action for this compound, like other classical opioids, is through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][8] The binding of this compound to the MOR initiates a cascade of intracellular signaling events that are responsible for its analgesic and other opioid-like effects.[1][9]

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.

Studies have shown that this compound exhibits a high affinity for the mu-opioid receptor. The table below summarizes the reported binding affinity of this compound in comparison to other well-characterized opioids.

| Compound | Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) | Source |

| This compound | Human MOR | 1.12 | Fentanyl | 1.255 | [10] |

| Morphine | Human MOR | 1.07 | - | - | [10] |

| Fentanyl | Human MOR | 1.255 | - | - | [10] |

| DAMGO | Human MOR | 1.58 | - | - | [10] |

MOR: Mu-Opioid Receptor; DAMGO: [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin, a selective MOR agonist.

Functional Activity: G-Protein Activation

Upon agonist binding, the MOR undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family.[9] This leads to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

The functional potency and efficacy of this compound in activating G-protein signaling are typically assessed using [35S]GTPγS binding assays. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating potency. The Emax value reflects the maximum efficacy of the agonist relative to a standard full agonist.

| Compound | Receptor | Assay | EC50 (nM) | % Emax (relative to DAMGO) | Source |

| This compound | Human MOR | [35S]GTPγS | 1.34 | 112 | [10] |

| Morphine | Human MOR | [35S]GTPγS | 1.95 | 93 | [10] |

| Fentanyl | Human MOR | [35S]GTPγS | 0.40 | 104 | [10] |

| DAMGO | Human MOR | [35S]GTPγS | 0.65 | 100 | [10] |

EC50: Half maximal effective concentration; Emax: Maximum effect.

Studies indicate that this compound is a full agonist at the mu-opioid receptor, with potency comparable to or exceeding that of morphine and fentanyl in activating G-protein signaling.[10] In vitro pharmacological data has shown this compound to be approximately six times more potent than morphine.[6][7]

Functional Activity: β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[11] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.[11] The potential for a ligand to preferentially activate either the G-protein or β-arrestin pathway is known as "biased agonism" and is an area of active research in opioid pharmacology.[12]

β-arrestin recruitment assays, such as those based on enzyme fragment complementation or bioluminescence resonance energy transfer (BRET), are used to quantify this aspect of ligand activity.[11][13]

While specific quantitative data for β-arrestin recruitment by this compound is not as widely published as G-protein activation data, broader studies on nitazenes suggest they are potent activators of this pathway.[14][15]

Signaling Pathways

The binding of this compound to the mu-opioid receptor triggers a complex network of intracellular signaling events. The primary pathway involves G-protein activation, leading to analgesia. However, β-arrestin recruitment also plays a crucial role in the overall pharmacological profile of the compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of this compound at the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound.

Methodology:

-

Membrane Preparation: Cell membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]DAMGO) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the potency (EC50) and efficacy (Emax) of a compound to activate G-proteins.[10]

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the MOR are prepared.[10]

-

Incubation: Membranes are incubated in an assay buffer containing [35S]GTPγS, guanosine (B1672433) diphosphate (B83284) (GDP), and varying concentrations of the test agonist (this compound).[10]

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [35S]GTPγS.[10]

-

Quantification: The amount of [35S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.[10]

-

Data Analysis: Concentration-response curves are generated, and non-linear regression is used to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO.[10]

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to the activated MOR.

Methodology:

-

Cell Line: A stable cell line is used that co-expresses the MOR fused to a small enzyme fragment and β-arrestin fused to the larger, complementary portion of the enzyme (e.g., β-galactosidase).[11][13]

-

Incubation: Cells are plated and then treated with a range of concentrations of the test agonist (this compound).[16]

-

Substrate Addition: After an incubation period, a substrate is added that will be acted upon by the reconstituted enzyme to produce a detectable signal (e.g., chemiluminescent or colorimetric).[11]

-

Signal Measurement: The signal is measured using a luminometer or spectrophotometer.

-

Data Analysis: Concentration-response curves are plotted, and EC50 and Emax values for β-arrestin recruitment are determined through non-linear regression.

Conclusion

This compound is a potent mu-opioid receptor agonist with high binding affinity and functional efficacy for G-protein activation. Its pharmacological profile, characterized by high potency, underscores the need for continued research to fully elucidate its mechanism of action, including its propensity for β-arrestin recruitment and the implications for its in vivo effects. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working to address the challenges posed by the emergence of novel synthetic opioids.

References

- 1. cdn.who.int [cdn.who.int]

- 2. tandfonline.com [tandfonline.com]

- 3. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. researchgate.net [researchgate.net]

- 6. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada | Office of Justice Programs [ojp.gov]

- 7. cfsre.org [cfsre.org]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Pharmacological profile of Etodesnitazene versus other benzimidazole opioids

An In-depth Technical Guide to the Pharmacological Profile of Etodesnitazene Versus Other Benzimidazole (B57391) Opioids

Introduction

The benzimidazole opioids, a class of synthetic analgesics first synthesized in the 1950s, have recently re-emerged as potent and dangerous novel psychoactive substances (NPS) on the illicit drug market.[1][2][3][4][5] Though initially developed as potential alternatives to morphine, their clinical development was halted due to a high risk of dependency and a narrow therapeutic window between analgesia and severe respiratory depression.[6][7][8] This class is chemically distinct from traditional opioids and fentanyls, characterized by a 2-benzylbenzimidazole core structure.[2][4][9]

This guide provides a detailed comparative pharmacological profile of this compound (also known as etazene) and other prominent benzimidazole opioids, including isotonitazene, metonitazene, and protonitazene. This compound is the desnitro analog of etonitazene, meaning it lacks the 5-nitro group characteristic of many of the most potent compounds in this class, often referred to as "nitazenes".[10][11] This structural difference significantly influences its pharmacological profile.[12][13][14][15][16]

This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of these compounds.

Pharmacodynamics

The primary mechanism of action for benzimidazole opioids is agonism at the mu-opioid receptor (MOR), which is responsible for their potent analgesic effects as well as their significant abuse potential and life-threatening respiratory depression.[1][2][5][6]

Receptor Binding and Functional Activity

In vitro studies consistently demonstrate that benzimidazole opioids are potent and selective MOR agonists.[17] this compound shows a high affinity for the MOR, greater than morphine, but generally less than fentanyl and its 5-nitro counterparts like isotonitazene and etonitazene.[10][12][14][15] The absence of the 5-nitro group is a common feature that leads to a reduction in potency compared to nitazene (B13437292) analogues that possess it.[12][14][15][16]

Table 1: Comparative In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Binding Affinity (Ki, nM) at MOR | In Vitro Potency (EC50, nM) at MOR | In Vitro Efficacy (% of DAMGO/Hydromorphone) | Reference(s) |

| This compound | Higher than morphine | ~2x more potent than morphine; ~4x less potent than fentanyl | Full agonist | [10][12][14][15] |

| Isotonitazene | 0.06 | 0.71 - 3.72 | Full agonist, slightly more potent than fentanyl | [18][19][20] |

| Metonitazene | 0.22 | 10.0 - 19.1 | Full agonist, slightly greater than fentanyl | [8][18][21] |

| Protonitazene | Not specified | 0.07 - 0.35 ng/mL (subnanomolar) | Full agonist, more potent than morphine, similar to fentanyl | [6][9][22] |

| Etonitazene | 0.017 | 1.12 | Full agonist, >10x more potent than fentanyl | [17][23][24] |

| Fentanyl | ~1.0 - 1.6 | ~0.037 - 1.56 ng/mL | Full agonist | [8][9][18] |

| Morphine | ~1.0 - 4.0 | ~0.49 - 20.94 ng/mL | Full agonist | [1][9][10] |

Note: Values are compiled from multiple sources and may vary based on the specific assay conditions.

Signaling Pathways

Upon binding to the MOR, a Gi/o-coupled protein receptor, benzimidazole opioids trigger a conformational change that initiates downstream signaling. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This cascade results in the desired analgesic effect.

However, MOR activation also initiates a secondary pathway involving the recruitment of β-arrestin-2.[25] This pathway is implicated in receptor desensitization, internalization, and the mediation of adverse effects such as respiratory depression and tolerance.[25] The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of intense research in opioid pharmacology.

Pharmacokinetics

Metabolism

The metabolism of this compound and other benzimidazole opioids primarily occurs in the liver. In silico and in vitro studies indicate that this compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[10]

Human metabolism studies have identified N- and O-deethylation as the predominant metabolic routes for this compound.[26][27] The main transformations result in O-deethylated, N-deethylated, and N,O-dideethylated metabolites.[26][27] Glucuronidation of these phase I metabolites also occurs.[26] For many nitazenes, a common metabolite, 4'-hydroxy-nitazene, can be detected, serving as a potential biomarker for the entire class.[9][28][29]

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. lahacienda.com [lahacienda.com]

- 4. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.who.int [cdn.who.int]

- 7. Metonitazene - Wikipedia [en.wikipedia.org]

- 8. cdn.who.int [cdn.who.int]

- 9. A Comprehensive Narrative Review of Protonitazene: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. gov.uk [gov.uk]

- 12. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada | Office of Justice Programs [ojp.gov]

- 13. A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cfsre.org [cfsre.org]

- 15. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada [cfsre.org]

- 16. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isotonitazene - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Metonitazene - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 22. Protonitazene - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 23. Etonitazene: an opioid selective for the mu receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Etonitazene - Wikipedia [en.wikipedia.org]

- 25. myfloridalegal.com [myfloridalegal.com]

- 26. Identification of etazene (this compound) metabolites in human urine by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scilit.com [scilit.com]

- 29. researchgate.net [researchgate.net]

In Vitro and In Vivo Effects of Etodesnitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodesnitazene (also known as etazene or desnitroetonitazene) is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1] This document provides a comprehensive technical overview of the existing in vitro and in vivo scientific literature on the effects of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, summarizing key pharmacological data, experimental methodologies, and known signaling pathways. The information presented herein is compiled from preclinical studies and forensic reports, highlighting the compound's high affinity and efficacy at the µ-opioid receptor, its potent analgesic effects observed in animal models, and its potential for abuse.

Introduction

This compound is a derivative of etonitazene, lacking the 5-nitro group characteristic of many potent benzimidazole opioids.[1] First synthesized in the late 1950s, it has recently emerged as a novel psychoactive substance, leading to its identification in forensic casework and raising public health concerns.[1][2] Pharmacologically, this compound acts as a selective agonist at the µ-opioid receptor (MOR), the primary target for most clinically used and illicit opioids.[3][4] Its effects are comparable to those of other potent opioids like fentanyl and morphine, although with varying potencies depending on the specific measure.[1][2] This guide synthesizes the available quantitative data, details common experimental protocols for its study, and visualizes its mechanism of action.

In Vitro Pharmacology

The in vitro effects of this compound have been characterized primarily through receptor binding and functional assays, confirming its activity as a potent MOR agonist.

Receptor Binding Affinity

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound (this compound). The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Functional Activity

Functional assays measure the cellular response following receptor activation. For this compound, these have included cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and β-arrestin 2 recruitment assays.

-

cAMP Inhibition Assay: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] The potency of an agonist in this pathway is typically reported as the half-maximal effective concentration (EC50).

-

β-Arrestin 2 Recruitment Assay: Agonist binding to the µ-opioid receptor can also trigger the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[5][6] The potency for this pathway is also measured as an EC50 value.

Quantitative In Vitro Data

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Assay Type | Receptor | Parameter | Value (nM) | Reference Compound | Reference Value (nM) | Source |

| Receptor Binding | MOR | Ki | 1.255 | Fentanyl | 1.255 | [7] |

| Functional Assay (cAMP) | MOR | EC50 | 164 | Fentanyl | - | [8] |

| Functional Assay ([³⁵S]GTPγS) | MOR | EC50 | 294 | DAMGO | - | [9] |

Note: There is a discrepancy in the reported EC50 values across different studies, which may be attributable to variations in experimental conditions and assay systems. One study reports an EC50 of 164 nM in a cAMP assay[8], while another reports an EC50 of 294 nM in a [³⁵S]GTPγS binding assay[9]. A Ki value of 1.255 nM at the MOR has been reported for this compound (ETD), which is the same as the reported value for fentanyl in the same study[7].

In Vivo Pharmacology

In vivo studies in animal models have been conducted to assess the physiological and behavioral effects of this compound, primarily focusing on its analgesic properties and abuse potential.

Analgesic Effects

The warm-water tail-flick assay is a common method to evaluate the antinociceptive (pain-relieving) effects of opioids. In this test, the latency of a rodent to withdraw its tail from warm water is measured after drug administration. An increase in tail-flick latency indicates an analgesic effect.

Abuse Potential

Drug discrimination studies are used to assess the subjective effects of a drug and its potential for abuse. In a typical paradigm, animals are trained to press one of two levers to receive a reward after being administered a known drug of abuse (e.g., morphine). They are then tested with the novel compound to see if it substitutes for the training drug, indicating similar subjective effects.

Quantitative In Vivo Data

The following table summarizes the available quantitative data for this compound from in vivo studies.

| Study Type | Species | Parameter | Value (mg/kg) | Reference Compound | Reference Value (mg/kg) | Source |

| Warm-Water Tail-Flick | Mouse | ED50 | - | Fentanyl | 0.058 | [10] |

| Drug Discrimination | Rat | ED50 | - | Fentanyl | 0.009 | [10] |

Note: While specific ED50 values for this compound were not provided in the cited source, the study indicated that it was less potent than fentanyl in both assays.[10] Another report states that in the warm-water tail-flick assay, this compound was more potent than morphine but less potent than fentanyl.[1]

Experimental Protocols

In Vitro Methodologies

-

Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.[7]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of this compound.[7]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

-

Cell Culture and Transfection: HEK 293T cells are cultured and co-transfected with a plasmid encoding the µ-opioid receptor and the pGloSensor™-22F cAMP plasmid.[3]

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Equilibration: Cells are incubated with a GloSensor™ cAMP reagent.

-

Compound Addition: Varying concentrations of this compound are added to the wells, followed by stimulation with forskolin (B1673556) to induce cAMP production.

-

Luminescence Measurement: Luminescence, which is inversely proportional to cAMP levels, is measured using a luminometer.

-

Data Analysis: EC50 values are determined from the concentration-response curves.

-

Cell Line: A stable cell line co-expressing the µ-opioid receptor fused to a large NanoLuc fragment (LgBiT) and β-arrestin 2 fused to a small NanoLuc fragment (SmBiT) is used.[3]

-

Cell Seeding: Cells are seeded into 96-well plates.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Substrate Addition: A furimazine-based substrate is added.

-

Luminescence Measurement: Luminescence, generated upon the interaction of the two NanoLuc fragments following β-arrestin recruitment, is measured.

-

Data Analysis: EC50 values are determined from the concentration-response curves.

In Vivo Methodologies

-

Animals: Male Swiss-Webster mice are typically used.[10]

-

Apparatus: A warm water bath maintained at a constant temperature (e.g., 50°C) is used.

-

Procedure: The distal portion of the mouse's tail is immersed in the warm water, and the latency to flick or withdraw the tail is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: this compound is administered, typically via subcutaneous injection, at various doses.

-

Testing: Tail-flick latencies are measured at predetermined time points after drug administration.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and ED50 values are determined from the dose-response curves.

-

Animals: Male Sprague-Dawley rats are commonly used.[1]

-

Apparatus: Standard two-lever operant conditioning chambers are used.

-

Training: Rats are trained to discriminate between subcutaneous injections of saline and a training dose of morphine (e.g., 3.2 mg/kg).[1] Responding on the correct lever is reinforced with a food or liquid reward.

-

Testing: Once stable discrimination is achieved, test sessions are conducted with various doses of this compound. The percentage of responses on the drug-appropriate lever is recorded.

-

Data Analysis: ED50 values for substitution are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of two primary downstream signaling pathways: the G-protein signaling cascade and the β-arrestin pathway.

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Functional Assays

The following diagram illustrates a typical workflow for characterizing the functional activity of this compound at the µ-opioid receptor using both cAMP and β-arrestin assays.

Caption: Workflow for in vitro functional characterization of this compound.

Experimental Workflow for In Vivo Analgesia Study

This diagram outlines the steps involved in a typical warm-water tail-flick assay to assess the analgesic effects of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada [ojp.gov]

- 3. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Discriminative stimulus and antinociceptive effects of sixteen nitazene analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Profile and Blood-Brain Barrier Permeability of Etodesnitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a compound of significant interest within the scientific community. Its pharmacological effects are intrinsically linked to its ability to penetrate the central nervous system (CNS), a process governed by its physicochemical properties, most notably its lipophilicity and permeability across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on these critical parameters for this compound, alongside detailed experimental protocols for their determination. While experimental data for this compound remain scarce in publicly accessible literature, this guide consolidates predictive data and provides methodologies for empirical validation.

Physicochemical and Lipophilicity Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉N₃O | PubChem[1] |

| Molecular Weight | 351.5 g/mol | PubChem[1] |

| Calculated LogP | 4.4 | PubChem[1] |

| Predicted pKa | 10.02 ± 0.25 | ChemicalBook |

| Melting Point | 65-66 °C (for the ether solvate) | ChemicalBook |

| Solubility | Soluble in water and methanol; partially soluble in dichloromethane. The citrate (B86180) salt is soluble in dimethylformamide (10 mg/ml), dimethyl sulfoxide (B87167) (10 mg/ml), and phosphate-buffered saline at pH 7.2 (1 mg/ml). | WHO[2], ChemicalBook |

Note: The provided LogP value is a computational prediction and should be confirmed experimentally. The high calculated LogP suggests significant lipophilicity, a characteristic feature of many centrally acting opioids.

Blood-Brain Barrier Permeability: An Overview

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a psychoactive compound like this compound to exert its effects, it must efficiently cross this barrier.

In silico profiling of this compound suggests that it is approximately three times more lipophilic than morphine and is predicted to permeate the blood-brain barrier. An important finding from these computational models is that this compound does not appear to be a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB that actively pumps many foreign substances out of the brain.[2] This lack of P-gp substrate activity, if confirmed experimentally, would imply a higher potential for CNS accumulation compared to opioids that are subject to efflux.

Due to the absence of specific experimental data on the BBB permeability of this compound, this guide provides detailed protocols for commonly used in vitro assays to determine this crucial parameter.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method

This method directly measures the partitioning of a compound between n-octanol and water, providing an empirical value for its lipophilicity.

Materials:

-

This compound standard

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a series of glass vials, add a known volume of the this compound stock solution and evaporate the solvent.

-

Add equal volumes of water-saturated n-octanol and n-octanol-saturated water to each vial.

-

Cap the vials tightly and vortex vigorously for 20-30 minutes to ensure thorough mixing and partitioning.

-

Allow the vials to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can aid in phase separation.

-

Carefully collect an aliquot from both the n-octanol (upper) and aqueous (lower) phases from each vial.

-

Analyze the concentration of this compound in each phase using a validated HPLC-UV or LC-MS method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

In Vitro Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive permeability across the BBB.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Porcine brain lipid extract solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound standard and control compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)

-

Plate reader or LC-MS system

Procedure:

-

Coat the filter of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Fill the acceptor plate wells with PBS.

-

Prepare solutions of this compound and control compounds in PBS.

-

Add the compound solutions to the donor plate wells.

-

Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

-

Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

-

After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate the permeability coefficient (Pe) using the following equation:

-

Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]

-

Where: CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

-

In Vitro Blood-Brain Barrier Permeability: Cell-Based Transwell Assay (e.g., Caco-2 or MDCK-MDR1)

Cell-based assays provide a more biologically relevant model of the BBB, incorporating cellular tight junctions and the potential for active transport. The MDCK-MDR1 cell line is particularly useful for assessing the role of P-gp efflux.

Materials:

-

Caco-2 or MDCK-MDR1 cells

-

Transwell inserts and companion plates

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound standard and control compounds

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 or MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-5 days for MDCK-MDR1).

-

Assess the integrity of the cell monolayer by measuring the trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

-

For the permeability assay, wash the cell monolayers with transport buffer.

-

To measure apical-to-basolateral (A-to-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

To measure basolateral-to-apical (B-to-A) permeability (to assess efflux), add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Analyze the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Conclusion

The high calculated lipophilicity of this compound and in silico predictions of its ability to cross the blood-brain barrier without being a substrate for P-glycoprotein efflux pumps strongly suggest that this compound is likely to have significant central nervous system effects. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile requires empirical data. The experimental protocols detailed in this guide provide a framework for researchers to determine the key parameters of lipophilicity and BBB permeability. Such studies are essential for a thorough risk assessment and for the development of potential therapeutic interventions or diagnostic tools related to this and other emerging synthetic opioids.

References

Etodesnitazene: A Technical Whitepaper on its Abuse and Dependence Potential

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Etodesnitazene (also known as etazene) is a potent synthetic opioid of the 2-benzylbenzimidazole class that has emerged on the illicit drug market, posing a significant public health threat.[1][2][3] This document provides a comprehensive technical overview of the pharmacological basis for its high potential for abuse and dependence. It synthesizes preclinical data, outlines methodologies for its evaluation, and details its mechanism of action. In vitro pharmacological data demonstrate that this compound is a potent µ-opioid receptor (MOR) agonist, with potency significantly exceeding that of morphine.[1][2] Preclinical animal studies, including drug discrimination paradigms, confirm its morphine-like subjective effects, indicating a high likelihood of abuse.[4] While formal studies on dependence are scarce, anecdotal reports suggest the rapid development of tolerance and a strong compulsion to redose.[4] This whitepaper aims to serve as a critical resource for the scientific community engaged in opioid research, forensic toxicology, and the development of countermeasures.

Pharmacological Profile

This compound's abuse and dependence liability is rooted in its interaction with the endogenous opioid system, particularly the µ-opioid receptor (MOR).

Mechanism of Action

This compound is the desnitro analogue of the highly potent opioid etonitazene.[4] Like other opioids in its class, it functions as a full agonist at the µ-opioid receptor (MOR).[5] The binding of this compound to the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs), resulting in hyperpolarization and reduced neuronal excitability. This cascade in key areas of the central nervous system is responsible for the compound's analgesic, euphoric, and respiratory depressant effects.

Receptor Binding Affinity and Functional Potency

Preclinical studies have characterized the binding profile and functional activity of this compound at the three primary opioid receptors. It demonstrates high affinity and potent agonism at the MOR, with significantly lower activity at the kappa (KOR) and delta (DOR) opioid receptors, a profile common among classic opioids of abuse.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (%Emax vs DAMGO) |

| This compound | µ (MOR) | ~0.6 - 1.5 | ~1.1 - 5.0 | Full Agonist (~100%) |

| κ (KOR) | > 1000 | > 1000 | Low to None | |

| δ (DOR) | > 1000 | > 1000 | Low to None | |

| Fentanyl | µ (MOR) | ~1.0 - 2.5 | ~2.0 - 10.0 | Full Agonist |

| κ (KOR) | ~163 | > 1000 | Low to None | |

| δ (DOR) | > 500 | > 1000 | Low to None | |

| Morphine | µ (MOR) | ~2.0 - 10.0 | ~50 - 100 | Full Agonist |

| κ (KOR) | ~200 - 400 | ~2000 | Partial Agonist | |

| δ (DOR) | ~200 - 500 | > 10000 | Low to None |

Table 1. Comparative Opioid Receptor Binding Affinities and Functional Potencies. Data are approximate ranges compiled from multiple sources for illustrative purposes.[4][5]

Potential for Abuse

The abuse potential of a substance is its likelihood to be used non-medically for its psychoactive effects. This is typically assessed through a combination of preclinical animal models and, where available, human data. For this compound, the evidence strongly points to a high abuse liability.

Preclinical Evidence

Animal models are critical for predicting the abuse potential of novel compounds.

-

Drug Discrimination: In drug discrimination studies, animals are trained to recognize the interoceptive cues of a known drug of abuse. In studies using Sprague-Dawley rats trained to discriminate morphine, this compound fully substituted for the discriminative stimulus effects of morphine.[4] This indicates that this compound produces subjective effects similar to those of morphine, a hallmark of drugs with high abuse potential.[4] In these studies, this compound was found to be more potent than morphine but less potent than fentanyl.[4]

-

Conditioned Place Preference (CPP): While specific CPP data for this compound are not widely published, this paradigm is a standard measure of a drug's rewarding properties.[6][7][8] Studies on its parent compound, etonitazene, have demonstrated a robust, dose-dependent conditioned place preference, confirming the reinforcing effects of this chemical class.[9]

-

Self-Administration: Intravenous self-administration studies are considered the gold standard for assessing abuse liability, as they model the voluntary drug-taking behavior that defines addiction. While specific studies on this compound are lacking, research on etonitazene shows it maintains consistent self-administration in rhesus monkeys, comparable to heroin.[10]

Human Evidence

Formal human studies on this compound's abuse potential have not been conducted. Information is primarily derived from anecdotal reports on online forums and forensic toxicology findings.

-

Subjective Effects: Users on online forums report effects typical of potent opioids, including euphoria, pain relief, and itchiness.[4] These rewarding effects are the primary drivers of non-medical use.

-

Patterns of Use: The emergence of this compound in the illicit drug supply, often as a contaminant in or replacement for heroin or fentanyl, and its association with overdose fatalities, confirms its use and significant danger in the recreational drug scene.[1][2][4]

Potential for Dependence

Dependence is a state that develops upon repeated drug administration, characterized by tolerance and the emergence of a withdrawal syndrome upon cessation of use.

Tolerance

Tolerance is a reduction in drug response after repeated administration, requiring larger doses to achieve the original effect. While no formal studies exist, anecdotal reports from individuals who have used this compound describe the need to take increasing doses to achieve the desired euphoric effects, suggesting the rapid development of tolerance.[4] One user reported a "strong desire to redose," which is indicative of the compulsive drug-seeking behavior that accompanies tolerance and emerging dependence.[4]

Withdrawal Syndrome

Opioid withdrawal is a physiological and psychological syndrome caused by the abrupt cessation or reduction in the use of an opioid in a dependent individual. There are no specific clinical studies detailing the this compound withdrawal syndrome. However, based on its mechanism as a potent MOR agonist, the withdrawal syndrome is anticipated to be severe and qualitatively similar to that of other potent opioids like fentanyl or heroin.[11] Symptoms would be expected to include:

-

Autonomic Hyperactivity: Sweating, tachycardia, hypertension, fever.

-

Neurological and Muscular: Tremors, muscle aches, yawning, restlessness, piloerection.

-

Gastrointestinal: Nausea, vomiting, diarrhea, abdominal cramping.

-

Psychological: Anxiety, agitation, insomnia, dysphoria, intense craving.

Experimental Protocols

Standardized preclinical protocols are essential for quantifying the abuse and dependence liability of novel synthetic opioids like this compound.

Protocol: Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of a drug by pairing its effects with a distinct environment.

-

Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller neutral center chamber.

-

Phase 1: Pre-Conditioning (Habituation & Bias Test) (Day 1):

-

Place the animal (e.g., mouse or rat) in the center chamber and allow free access to all three chambers for 15-20 minutes.

-

Record the time spent in each outer chamber to determine any initial preference. The design can be biased (drug is paired with the initially non-preferred side) or unbiased (random assignment).

-

-

Phase 2: Conditioning (Days 2-9):

-

This phase consists of 8 alternating daily sessions.

-

Drug Pairing: On days 2, 4, 6, and 8, administer this compound (subcutaneous or intraperitoneal injection at a specific dose) and immediately confine the animal to one of the outer chambers for 30 minutes.

-

Vehicle Pairing: On days 3, 5, 7, and 9, administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.

-

-

Phase 3: Post-Conditioning (Test Day) (Day 10):

-

Administer no injection. Place the animal in the center chamber and allow free access to all chambers for 15-20 minutes.

-

Record the time spent in the drug-paired chamber versus the vehicle-paired chamber.

-

-

Data Analysis: A statistically significant increase in time spent in the drug-paired chamber on test day compared to pre-conditioning indicates a conditioned place preference, signifying rewarding effects.

Protocol: Naloxone-Precipitated Withdrawal in Rodents

This protocol is used to assess the severity of physical dependence by inducing an abrupt withdrawal syndrome.

-

Induction of Dependence:

-

Administer this compound to rats or mice via escalating doses twice daily for 7-10 days. Alternatively, implant a subcutaneous osmotic minipump for continuous infusion. This establishes a state of physical dependence. A control group receives saline.

-

-

Withdrawal Precipitation:

-

On the test day, place the animal in a clear observation chamber and allow it to acclimate for 30 minutes.

-

Administer a challenge dose of the opioid antagonist naloxone (B1662785) (e.g., 1-10 mg/kg, intraperitoneal).

-

-

Observation and Scoring:

-

Immediately after naloxone injection, begin a 30-minute observation period.

-

Score the frequency or presence of somatic withdrawal signs based on a validated scale (e.g., a modified Gellert-Holtzman scale). Signs include:

-

Checked Signs (present/absent): Ptosis, diarrhea, teeth chattering, writhing, tremors.

-

Counted Signs (frequency): Jumps, wet dog shakes, paw tremors, genital licks.

-

-

A global withdrawal score is calculated for each animal.

-

-

Data Analysis: A significantly higher mean withdrawal score in the this compound-dependent group compared to the saline control group confirms the induction of physical dependence.

Conclusion

The available pharmacological and preclinical data strongly indicate that this compound is a potent synthetic opioid with a high potential for abuse and the induction of tolerance and severe physical dependence. Its mechanism of action as a full µ-opioid receptor agonist, coupled with a potency exceeding that of morphine, places it in a high-risk category similar to fentanyl and other nitazene (B13437292) analogues.[1][2][4] The continued emergence of this compound on the illicit market represents a serious and ongoing threat to public health. This technical guide underscores the urgent need for continued research into its specific pharmacokinetic and pharmacodynamic properties, the development of rapid detection methods, and the optimization of treatment strategies for overdose and dependence associated with this dangerous compound.

References

- 1. cfsre.org [cfsre.org]

- 2. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada | Office of Justice Programs [ojp.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 9. Dose-dependent conditioned place preference produced by etonitazene and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intravenous self-administration of etonitazene alone and combined with cocaine in rhesus monkeys: comparison with heroin and antagonism by naltrexone and naloxonazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Published Toxicological Data of Etodesnitazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene, also known as etazene, is a synthetic opioid of the benzimidazole (B57391) class. It is structurally related to highly potent opioids such as etonitazene and isotonitazene. First synthesized in the 1950s, it has recently emerged on the illicit drug market, leading to its identification in forensic toxicology casework and post-mortem investigations[1][2][3]. Unlike its more potent analogues, this compound lacks the 5-nitro group on the benzimidazole ring, which results in a comparative decrease in potency[4]. Nevertheless, it remains a potent µ-opioid receptor agonist with significant toxicological implications. This technical guide provides a comprehensive overview of the published toxicological data on this compound, including its in vitro pharmacology, receptor binding affinity, metabolism, and documented concentrations in biological samples from forensic cases.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro pharmacology, receptor binding affinity, and forensic toxicology of this compound.

Table 1: In Vitro Pharmacology of this compound at the µ-Opioid Receptor

| Assay Type | Cell Line | Parameter | Value | Comparator Compound | Comparator Value | Reference |

| β-arrestin 2 Recruitment | HEK293T | pEC50 | 7.37 | Fentanyl | 8.63 | [5] |

| Emax (%) | 129 | Fentanyl | 126 | [5] | ||

| GloSensor® cAMP Assay | HEK293T | pEC50 | 7.64 | Fentanyl | 8.87 | [5] |

| Emax (%) | 102 | Fentanyl | 101 | [5] | ||

| [³⁵S]GTPγS Binding | CHO-hMOR | EC50 (nM) | 54.9 | Fentanyl | 14.4 | [6] |

| Emax (%) | Not Reported | Fentanyl | Not Reported | [6] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 2: µ-Opioid Receptor (MOR) Binding Affinity of this compound

| Assay Type | Tissue/Cell Line | Radioligand | Parameter | Value | Comparator Compound | Comparator Value | Reference |

| Radioligand Binding | CHO cells expressing human MOR | [³H]DAMGO | Ki (nM) | Not explicitly stated for this compound, but grouped with other nitazenes having lower affinity than fentanyl. | Fentanyl | 1.255 nM | [7] |

Note: Ki is the inhibition constant, which indicates the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 3: Forensic Toxicology Data for this compound

| Matrix | Number of Cases | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Reference |

| Blood (Post-mortem) | 15 | 0.1 - 120 | Not Reported | Not Reported | [5] |

| Blood (Post-mortem) | 3 | 1.8, 39, 60 | Not Reported | Not Reported | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological evaluation of this compound.

In Vitro Functional Characterization at the µ-Opioid Receptor

1. Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% non-essential amino acids. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For the assays, cells were transiently transfected with plasmids encoding for the human µ-opioid receptor (hMOR) and either a β-arrestin 2 recruitment system (NanoBiT®) or a cyclic adenosine (B11128) monophosphate (cAMP) sensor (GloSensor®)[5][9].

2. NanoBiT® MOR β-arrestin 2 Recruitment Assay: This assay monitors the interaction between the µ-opioid receptor and β-arrestin 2. Upon agonist binding to the receptor, β-arrestin 2 is recruited, leading to the functional complementation of a split nanoluciferase enzyme, which generates a luminescent signal. Transfected cells were seeded in 96-well plates and incubated with varying concentrations of this compound or a reference compound. The luminescent signal was measured over time using a plate reader[5].

3. GloSensor® cAMP Assay: This assay measures the inhibition of cAMP production following the activation of the Gi-coupled µ-opioid receptor. Transfected cells were incubated with varying concentrations of this compound or a reference compound, followed by stimulation with forskolin (B1673556) to induce cAMP production. The luminescent signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader[5][9].

Metabolism of this compound in Human Hepatocytes

1. Incubation with Human Hepatocytes: Pooled cryopreserved human hepatocytes from multiple donors were used to investigate the in vitro metabolism of this compound. The hepatocytes were thawed and suspended in incubation medium. This compound was added to the cell suspension and incubated at 37°C. Samples were collected at different time points[10].

2. Sample Preparation and Analysis: The collected samples were subjected to protein precipitation to stop the metabolic reactions and remove proteins. The supernatant was then analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). The data was processed using specialized software to identify potential metabolites by comparing their mass-to-charge ratios and fragmentation patterns with the parent compound[10][11].

Quantification of this compound in Whole Blood

1. Sample Preparation: A liquid-phase microextraction method was developed for the extraction of this compound from whole blood samples. The blood samples were diluted with a buffer, and the analytes were extracted across a thin organic liquid membrane into an aqueous acceptor solution. This method provides a clean extract for analysis[12]. Alternatively, a basic liquid-liquid extraction has also been employed[6].

2. LC-MS/MS Analysis: The acceptor solution from the microextraction or the reconstituted extract from the liquid-liquid extraction was injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation was achieved using a C18 or biphenyl (B1667301) column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound[6][12].

Developmental Toxicity in Danio rerio (Zebrafish)

1. Embryo Exposure: Zebrafish embryos were exposed to a range of this compound concentrations (10-300 µM) in 96-well plates for a period of 96 hours post-fertilization (hpf). A static exposure environment was maintained. Morphine (1-50 mM) was used as a comparator[13][14].

2. Toxicological Endpoints Assessment: At 48, 72, and 96 hpf, various toxicological endpoints were evaluated, including mortality, hatching rate, and the presence of developmental malformations such as pericardial edema, yolk sac edema, and body axis curvature. Cardiotoxicity was assessed by measuring the heart rate of the larvae[13][14].

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Metabolic Pathway of this compound in Humans

Caption: Major metabolic pathways of this compound in humans.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying this compound metabolism in human hepatocytes.

Conclusion

The available toxicological data on this compound characterize it as a potent µ-opioid receptor agonist, albeit less potent than fentanyl and its nitro-containing benzimidazole analogues. In vitro studies consistently demonstrate its ability to activate µ-opioid receptor signaling pathways, leading to both G-protein activation and β-arrestin recruitment. Forensic toxicology data reveal that this compound has been involved in fatal intoxications, with blood concentrations in the low to mid-ng/mL range. The metabolism of this compound is primarily characterized by N- and O-deethylation, followed by hydroxylation and glucuronidation. Developmental toxicity studies in zebrafish indicate the potential for adverse effects on embryonic development. This comprehensive guide provides researchers and drug development professionals with a structured overview of the current toxicological knowledge on this compound, which is crucial for understanding its potential for harm and for the development of analytical methods for its detection.

References

- 1. cfsre.org [cfsre.org]

- 2. This compound — New Synthetic Opioid Identified During Forensic Death Investigations in the United States and Canada | Office of Justice Programs [ojp.gov]

- 3. cfsre.org [cfsre.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Etazene induces developmental toxicity in vivo Danio rerio and in silico studies of new synthetic opioid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Etodesnitazene in Biological Fluids using LC-QTOF-MS

For Research and Forensic Use Only

Introduction

Etodesnitazene is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds. The increasing emergence of nitazene (B13437292) analogs in the illicit drug market poses a significant challenge to public health and forensic toxicology.[1][2][3] These compounds are potent µ-opioid receptor agonists, and their low concentrations in biological matrices necessitate highly sensitive and specific analytical methods for their detection and quantification.[4][5] This application note describes a robust and validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method for the identification and quantification of this compound in biological fluids such as whole blood and urine. LC-QTOF-MS offers high-resolution accurate mass (HRAM) capabilities, which is invaluable for the confident identification of novel psychoactive substances and their metabolites.[6]

Principle of Operation

This method utilizes liquid chromatography to separate this compound from endogenous matrix components. The sample is first subjected to a sample preparation procedure, such as liquid-liquid extraction (LLE) or supported liquid extraction (SLE), to isolate the analyte of interest. The extract is then injected into the LC system, where the compound is separated on a reversed-phase C18 or biphenyl (B1667301) analytical column.[1][7] The eluent from the LC is introduced into the QTOF mass spectrometer via an electrospray ionization (ESI) source. The QTOF instrument provides high-resolution mass analysis, enabling the accurate mass measurement of the precursor ion and its fragment ions, which allows for confident identification and quantification of this compound.

Materials and Reagents

-

This compound reference standard

-

Isotopically labeled internal standard (e.g., Isotonitazene-d7, as a suitable stand-in if this compound-d_x_ is unavailable)

-

LC-MS grade water

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid (≥98%)

-

Ammonium formate

-

Borax buffer (10 mM, pH 10.4)

-

N-butyl chloride

-

Ethyl acetate (B1210297)

-

Supported Liquid Extraction (SLE) cartridges

-

Blank, certified human whole blood and urine

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for nitazene analog analysis.[8]

-

Pipette 0.5 mL of the biological sample (whole blood or urine) into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 1 mL of 10 mM Borax buffer (pH 10.4).

-

Add 3 mL of extraction solvent (e.g., 70:30 N-butyl chloride:ethyl acetate).

-

Vortex or rotate the mixture for 15 minutes.

-

Centrifuge at 4,600 rpm for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B).

-

Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is based on a described method for this compound analysis.[9]

-

Pipette 0.5 mL of the biological sample into a clean tube.

-

Add 50 µL of the internal standard working solution.

-

Dilute the sample with 1 mL of deionized water and vortex.

-

Load the diluted sample onto the SLE cartridge and allow it to absorb for 5 minutes.

-

Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol) by applying two aliquots of 2.5 mL.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.

LC-QTOF-MS Instrumental Parameters

The following are recommended starting parameters. Optimization may be required based on the specific instrument and laboratory conditions.

| Parameter | Setting |

| LC System | Shimadzu Nexera XR UHPLC or equivalent |

| Column | Phenomenex® Kinetex Biphenyl (50 mm x 2.1 mm, 2.6 µm) or Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm x 2.7 µm)[6][9] |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[9] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |

| Flow Rate | 0.4 mL/min[8] |

| Gradient | Example: Initial: 98A:2B; 0A:100B over 9 min; 2A:98B at 14.5 min[9] |

| Injection Volume | 5-10 µL[8][9] |

| Column Temperature | 30 °C[8] |

| MS System | Sciex TripleTOF® 5600+ or Agilent 6530 Accurate-Mass Q-TOF or equivalent[6][9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| TOF MS Scan Range | 50-800 Da[9] |

| MS/MS Scan Range | 35-800 Da[9] |

| Collision Energy | Collision Energy Spread (e.g., 35 ± 15 eV) for broad fragmentation coverage[9] |

| Reference Mass | Use of a continuous reference mass infusion for ensuring mass accuracy |

Data Acquisition and Processing

Data should be acquired in a targeted MS/MS mode (also known as Product Ion Scan mode) where the accurate mass of the this compound precursor ion is selected in the quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the TOF analyzer. The exact mass of the [M+H]+ ion for this compound should be used for precursor selection. Data processing involves extracting the ion chromatograms for the precursor and its major product ions with a narrow mass window (e.g., ±10 ppm) to ensure specificity.

Method Validation and Quantitative Data

The method should be validated according to established guidelines (e.g., Scientific Working Group for Forensic Toxicology - SWGTOX). Validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, matrix effect, and stability. While the following data is derived from LC-QQQ-MS methods, it provides a strong indication of the expected performance for a validated LC-QTOF-MS method.[1][2][3][7]

| Parameter | Reported Value | Biological Matrix |

| Calibration Range | 0.5–50 ng/mL[1][2][3] | Whole Blood |

| Limit of Detection (LOD) | < 0.1 ng/mL[1] | Whole Blood |

| Limit of Quantitation (LOQ) | 0.5 ng/mL[1][2][3] | Whole Blood |

Metabolite Identification

The high-resolution capabilities of LC-QTOF-MS are particularly advantageous for identifying metabolites. The primary metabolic pathways for this compound include N- and O-deethylation.[10] The detection of these metabolites can be crucial for confirming this compound exposure, especially when the parent compound is present at very low concentrations.[5][10]

Visualizations

Caption: Experimental workflow for this compound detection.

Caption: Logical relationship of the analytical method components.

References

- 1. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ifrti.org [ifrti.org]

- 7. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cfsre.org [cfsre.org]

- 10. Identification of etazene (this compound) metabolites in human urine by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Identification of Etodesnitazene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification of etodesnitazene, a potent synthetic opioid of the benzimidazole (B57391) class, in seized materials and biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for use by researchers, forensic scientists, and drug development professionals. The protocol covers sample preparation, instrumentation parameters, and data analysis for the qualitative identification of this compound. While GC-MS is a robust technique for identification, for quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred due to its higher sensitivity and is recommended for confirmation of results.

Introduction

This compound (also known as etazene) is a novel synthetic opioid that has emerged on the illicit drug market.[1] As a member of the nitazene (B13437292) family of benzimidazole-derived opioids, it poses a significant public health risk.[2] Accurate and reliable analytical methods are crucial for its identification in forensic casework and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely accessible and effective technique for the separation and identification of volatile and semi-volatile compounds like this compound.[3][4] This document presents a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the matrix. Two common scenarios are presented below: seized powder and whole blood.

1.1. Seized Powder Material

This procedure is suitable for the analysis of powders, crystals, or other solid materials suspected of containing this compound.

-

Place a small amount of the homogenized powder (approximately 1 mg) into a clean glass vial.

-

Add 1 mL of methanol (B129727) to the vial.

-

Vortex the mixture for 30 seconds to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any insoluble excipients.

-

Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

1.2. Whole Blood

This protocol outlines a liquid-liquid extraction (LLE) procedure for the extraction of this compound from whole blood.

-

Pipette 1 mL of the whole blood sample into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add an appropriate internal standard (e.g., a deuterated analog if available).

-

Add 1 mL of saturated borate (B1201080) buffer (pH 9) and vortex for 10 seconds.

-

Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride:ethyl acetate (B1210297) 70:30 v/v).[5]

-

Cap the tube and gently mix on a rotator for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the dried extract in 100 µL of methanol or ethyl acetate.

-

Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system (e.g., 7890/5977) or equivalent.[6][7] Parameters should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (30:1 split ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp: 20°C/min to 280°C- Hold: 9 minutes at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | 40 - 550 amu |

| Solvent Delay | 3 minutes |

Note: The retention time for this compound under these conditions should be determined using a certified reference standard. Based on methods for similar compounds, it is expected to elute in the mid-to-late portion of the chromatographic run.

Data Presentation

Data Analysis and Identification

The identification of this compound is based on a combination of its retention time and the resulting mass spectrum. The mass spectrum should be compared to a known reference spectrum of this compound. The presence of characteristic fragment ions is key to a confident identification.

Characteristic Mass Fragments of this compound:

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The fragmentation pattern is crucial for its identification.

| m/z (mass-to-charge ratio) | Interpretation |

| 351 | Molecular Ion [M]⁺ (low abundance) |

| 252 | Result of cleavage of the diethylaminoethyl side chain |

| 135 | Ethoxybenzyl fragment |

| 100 | Diethylaminoethyl fragment |

| 72 | Diethylamino fragment |

The presence of these ions, particularly the combination of m/z 100 and 72, is indicative of the diethylaminoethyl side chain common to many nitazene analogs.[8][9]

Quantitative Data

Quantitative analysis of this compound is challenging by GC-MS due to potential thermal degradation and the high potency of the compound, leading to low concentrations in biological samples. While a full validation for quantitative analysis was not performed in this study, a developed selected ion monitoring (SIM)-scan method for 20 nitazene analogs showed limits of detection (LOD) in the range of 5 to 10 ppm.[10] For sensitive quantification, LC-MS/MS is the recommended technique.[5]

| Analyte Class | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Nitazene Analogs | GC-EI-MS (SIM-scan) | Seized Drug Material | 5 - 10 ppm | Not Reported | [10] |

| Nitazene Analogs | LC-MS/MS | Whole Blood | 0.1 ng/mL | 0.5 ng/mL | [5] |

Mandatory Visualization

Caption: Workflow for this compound Identification by GC-MS.

Conclusion